molecular formula C10H9NO3 B13317348 Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Cat. No.: B13317348
M. Wt: 191.18 g/mol
InChI Key: DTJGLEPRNRVDDY-UHFFFAOYSA-N
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Description

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system fused with a carboxylate group

Preparation Methods

The synthesis of Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., Mn(OTf)₂), and oxidizing or reducing agents (e.g., t-BuOOH, NaBH₄). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and case studies.

  • Chemical Formula : C10H9NO3
  • Molecular Weight : 191.18 g/mol
  • CAS Number : 2091561-37-2
  • Density : 1.308 g/cm³ (Predicted)
  • Boiling Point : 377.3 °C (Predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified

The compound demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against Candida species .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines.

Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (cervical carcinoma)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)10.5

The compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating potential for further development as an anticancer agent .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

The neuroprotective effects are hypothesized to be mediated through the inhibition of neuroinflammatory pathways and modulation of oxidative stress markers. In animal models, the compound has shown promise in reducing cognitive decline associated with neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against clinical strains of bacteria and fungi. The results indicated that the compound not only inhibited growth but also demonstrated a synergistic effect when combined with conventional antibiotics .
  • Cytotoxicity Assessment in Cancer Cells : A series of experiments were conducted to determine the cytotoxic effects on different cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through caspase activation pathways .
  • Neuroprotection in Rodent Models : In a rodent model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-oxo-5,6-dihydrocyclopenta[b]pyridine-6-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-5-6-3-2-4-11-8(6)9(7)12/h2-4,7H,5H2,1H3

InChI Key

DTJGLEPRNRVDDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)N=CC=C2

Origin of Product

United States

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